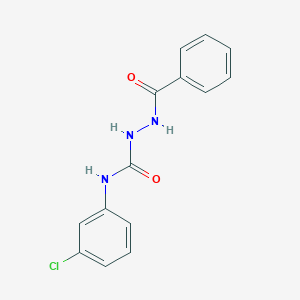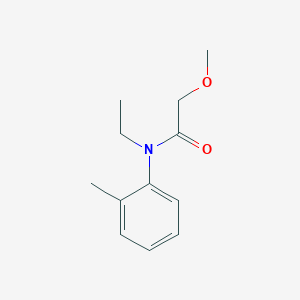![molecular formula C17H22N2O B5784105 N'-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5784105.png)
N'-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide, also known as MSCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a spirocyclic hydrazide that has a unique structure, which makes it a promising candidate for drug discovery and development.3]hexane-1-carbohydrazide.
Mechanism of Action
The mechanism of action of N-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide is not well understood, but it is believed to act through multiple pathways. In cancer cells, N'-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes and disrupting mitochondrial function. In diabetes, it has been shown to improve insulin sensitivity and glucose uptake by activating AMP-activated protein kinase (AMPK) and inhibiting protein tyrosine phosphatase 1B (PTP1B). In Alzheimer's disease, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease.
Biochemical and Physiological Effects:
N-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide has been shown to have a range of biochemical and physiological effects in various studies. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In diabetes, it has been shown to improve insulin sensitivity and glucose uptake. In Alzheimer's disease, it has been shown to inhibit beta-amyloid aggregation and reduce oxidative stress. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects in various studies.
Advantages and Limitations for Lab Experiments
N-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a unique structure that makes it a promising candidate for drug discovery and development. However, there are also some limitations to its use. N'-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide is not very soluble in water, which can make it difficult to work with in aqueous environments. In addition, its mechanism of action is not well understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on N-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide. In medicinal chemistry, further studies are needed to investigate its potential as a drug candidate for various diseases. In materials science, it could be used as a building block for the synthesis of novel polymers and materials with unique properties. In organic electronics and photovoltaic devices, it could be used as a component in the development of new devices with improved performance. Finally, further studies are needed to investigate the mechanism of action of N'-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide and its effects on various biochemical and physiological processes.
Synthesis Methods
The synthesis of N-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide involves the reaction of mesityl oxide with hydrazine hydrate in the presence of acetic acid and sodium acetate. The reaction proceeds via the formation of mesitylhydrazine, which undergoes cyclization to form the spirocyclic hydrazide. The yield of the reaction is typically around 70-80%, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
N-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, N'-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In materials science, it has been used as a building block for the synthesis of novel polymers and materials. In addition, this compound has been investigated for its potential use in organic electronics and photovoltaic devices.
properties
IUPAC Name |
N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-11-7-12(2)14(13(3)8-11)10-18-19-16(20)15-9-17(15)5-4-6-17/h7-8,10,15H,4-6,9H2,1-3H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKPPEAEPKEMJH-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NNC(=O)C2CC23CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=N/NC(=O)C2CC23CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-furyl)-4-{[(2-hydroxyphenyl)imino]methyl}-1,3-oxazol-5-ol](/img/structure/B5784034.png)





![ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5784083.png)

![ethyl 2-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5784092.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5784095.png)
![2-(2-chlorophenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5784102.png)


